Mechlorethamine hydrochloride
Mechlorethamine hydrochloride
Nitrogen mustard hydrochloride appears as white to off-white crystals or powder with a fishy odor. Initial pH (2% aqueous solution) 3.0-4.0. (NTP, 1992)
Mechlorethamine hydrochloride is the hydrochloride salt of mechlorethamine. It has a role as an antineoplastic agent. It contains a mechlorethamine.
Mechlorethamine Hydrochloride is the hydrochloride salt of mechlorethamine, a nitrogen mustard and an analogue of sulfur mustard, with antineoplastic and immunosuppressive activities. Mechlorethamine is metabolized to an unstable, highly reactive ethyleniminium intermediate that alkylates DNA, particularly the 7 nitrogen of guanine residues, resulting in DNA base pair mismatching, DNA interstrand crosslinking, the inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis. This agent also exhibits lympholytic properties.
Nitrogen Mustard Hydrochloride (Mechlorethamine Hydrochloride) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity according to state or federal government labeling requirements.
A biologic alkylating agent that exerts its cytotoxic effects by forming DNA ADDUCTS and DNA interstrand crosslinks, thereby inhibiting rapidly proliferating cells. The hydrochloride is an antineoplastic agent used to treat HODGKIN DISEASE and LYMPHOMA.
Mechlorethamine hydrochloride is the hydrochloride salt of mechlorethamine. It has a role as an antineoplastic agent. It contains a mechlorethamine.
Mechlorethamine Hydrochloride is the hydrochloride salt of mechlorethamine, a nitrogen mustard and an analogue of sulfur mustard, with antineoplastic and immunosuppressive activities. Mechlorethamine is metabolized to an unstable, highly reactive ethyleniminium intermediate that alkylates DNA, particularly the 7 nitrogen of guanine residues, resulting in DNA base pair mismatching, DNA interstrand crosslinking, the inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis. This agent also exhibits lympholytic properties.
Nitrogen Mustard Hydrochloride (Mechlorethamine Hydrochloride) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity according to state or federal government labeling requirements.
A biologic alkylating agent that exerts its cytotoxic effects by forming DNA ADDUCTS and DNA interstrand crosslinks, thereby inhibiting rapidly proliferating cells. The hydrochloride is an antineoplastic agent used to treat HODGKIN DISEASE and LYMPHOMA.
Brand Name:
Vulcanchem
CAS No.:
55-86-7
VCID:
VC20740387
InChI:
InChI=1S/C5H11Cl2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H
SMILES:
CN(CCCl)CCCl.Cl
Molecular Formula:
C5H11Cl2N.ClH
C5H12Cl3N
C5H12Cl3N
Molecular Weight:
192.5 g/mol
Mechlorethamine hydrochloride
CAS No.: 55-86-7
VCID: VC20740387
Molecular Formula: C5H11Cl2N.ClH
C5H12Cl3N
Molecular Weight: 192.5 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Description | Nitrogen mustard hydrochloride appears as white to off-white crystals or powder with a fishy odor. Initial pH (2% aqueous solution) 3.0-4.0. (NTP, 1992) Mechlorethamine hydrochloride is the hydrochloride salt of mechlorethamine. It has a role as an antineoplastic agent. It contains a mechlorethamine. Mechlorethamine Hydrochloride is the hydrochloride salt of mechlorethamine, a nitrogen mustard and an analogue of sulfur mustard, with antineoplastic and immunosuppressive activities. Mechlorethamine is metabolized to an unstable, highly reactive ethyleniminium intermediate that alkylates DNA, particularly the 7 nitrogen of guanine residues, resulting in DNA base pair mismatching, DNA interstrand crosslinking, the inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis. This agent also exhibits lympholytic properties. Nitrogen Mustard Hydrochloride (Mechlorethamine Hydrochloride) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity according to state or federal government labeling requirements. A biologic alkylating agent that exerts its cytotoxic effects by forming DNA ADDUCTS and DNA interstrand crosslinks, thereby inhibiting rapidly proliferating cells. The hydrochloride is an antineoplastic agent used to treat HODGKIN DISEASE and LYMPHOMA. |
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CAS No. | 55-86-7 |
Product Name | Mechlorethamine hydrochloride |
Molecular Formula | C5H11Cl2N.ClH C5H12Cl3N |
Molecular Weight | 192.5 g/mol |
IUPAC Name | 2-chloro-N-(2-chloroethyl)-N-methylethanamine;hydrochloride |
Standard InChI | InChI=1S/C5H11Cl2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H |
Standard InChIKey | QZIQJVCYUQZDIR-UHFFFAOYSA-N |
SMILES | CN(CCCl)CCCl.Cl |
Canonical SMILES | CN(CCCl)CCCl.Cl |
Appearance | Solid powder |
Colorform | Hygroscopic leaflets from acetone or chloroform White hygroscopic crystals White, crystalline, hygroscopic powde |
Melting Point | 226 to 232 °F (NTP, 1992) 109-111 °C |
Physical Description | Nitrogen mustard hydrochloride appears as white to off-white crystals or powder with a fishy odor. Initial pH (2% aqueous solution) 3.0-4.0. (NTP, 1992) |
Purity | > 98% |
Related CAS | 51-75-2 (Parent) |
Shelf Life | Storage and shelf-life of unopened container: Two years when stored at 2-15 °C. Dry crystals are stable at temperatures up to 40 °C. |
Solubility | greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) Soluble in ethanol Soluble in water at 1 g/100 ml |
Synonyms | Bis(2-chloroethyl)methylamine Caryolysine Chlorethazine Chlormethine Cloramin Embichin Hydrochloride N-Oxide, Mechlorethamine Hydrochloride, Mechlorethamine Mechlorethamine Mechlorethamine Hydrochloride Mechlorethamine Hydrochloride N Oxide Mechlorethamine Hydrochloride N-Oxide Mechlorethamine N Oxide Mechlorethamine N-Oxide Mechlorethamine Oxide Methylchlorethamine Mitomen Mustargen Mustine N-Oxide, Mechlorethamine Hydrochloride N-Oxide, Nitrogen Mustard Nitrogen Mustard Nitrogen Mustard N Oxide Nitrogen Mustard N-Oxide Nitrogranulogen Nitromin NSC 10107 NSC 762 NSC-10107 NSC-762 NSC10107 NSC762 |
Reference | 1: Vonderheid EC, Ekbote SK, Kerrigan K, Kalmanson JD, Van Scott EJ, Rook AH, Abrams JT. The prognostic significance of delayed hypersensitivity to dinitrochlorobenzene and mechlorethamine hydrochloride in cutaneous T cell lymphoma. J Invest Dermatol. 1998 Jun;110(6):946-50. PubMed PMID: 9620303. 2: Zhang Y, Trissel LA, Johansen JF, Kimball CL. Stability of mechlorethamine hydrochloride 0.01% ointment in aquaphor base. Int J Pharm Compd. 1998 Jan-Feb;2(1):89-91. PubMed PMID: 23989487. 3: Cummings J, MacLellan A, Langdon SJ, Smyth JF. The long term stability of mechlorethamine hydrochloride (nitrogen mustard) ointment measured by HPLC. J Pharm Pharmacol. 1993 Jan;45(1):6-9. PubMed PMID: 8094449. 4: Turczan J, Lau-Cam C. Proton magnetic resonance (PMR) spectroscopic determination of mechlorethamine hydrochloride for injection in commercial unit doses. Pharmazie. 1986 Nov;41(11):775-6. PubMed PMID: 3562509. 5: Taylor JR, Halprin KM, Levine V, Aoyagi T. Mechlorethamine hydrochloride solutions and ointment. Prolonged stability and biological activity. Arch Dermatol. 1980 Jul;116(7):783-5. PubMed PMID: 7396542. 6: Leshaw S, Simon RS, Bear RL. Failure to induce tolerance to mechlorethamine hydrochloride. Arch Dermatol. 1977 Oct;113(10):1406-8. PubMed PMID: 911169. 7: Clough JD. Acute systemic lupus erythematosus in IgA deficiency. Mechlorethamine hydrochloride therapy. Cleve Clin Q. 1975 Winter;42(4):327-34. PubMed PMID: 1082387. 8: Van Scott EJ. Complete regressions of mycosis fungoides with topical mechlorethamine hydrochloride. JAMA. 1972 Nov 27;222(9):1172. PubMed PMID: 4678061. 9: Papp RH, Hawkins HB, Share NN, Wang SC. Emesis induced by the intracerebroventricular administration of hydergine and mechlorethamine hydrochloride. J Pharmacol Exp Ther. 1966 Nov;154(2):333-8. PubMed PMID: 4958820. 10: CAMPBELL WG Jr, BERRY SR. LESIONS IN SUBSYNOVIAL TISSUE. CHANGES IN RABBITS AFTER INTRA-ARTICULAR INJECTIONS OF MECHLORETHAMINE HYDROCHLORIDE ALONE AND TOGETHER WITH AN ADRENOCORTICAL STEROID. Arch Pathol. 1965 Jan;79:7-13. PubMed PMID: 14226032. |
PubChem Compound | 5935 |
Last Modified | Sep 13 2023 |
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